molecular formula C26H18N2O4 B11361447 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11361447
M. Wt: 422.4 g/mol
InChI Key: YLNQGZHSNVVESL-UHFFFAOYSA-N
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Description

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the aromatic substituents under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of benzofuran and oxazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H18N2O4/c1-16-11-13-18(14-12-16)24(29)25-23(19-9-5-6-10-21(19)31-25)27-26(30)20-15-22(32-28-20)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,30)

InChI Key

YLNQGZHSNVVESL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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